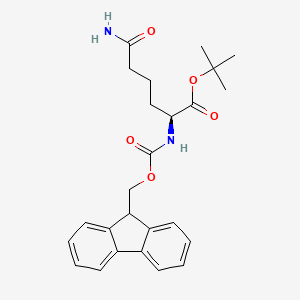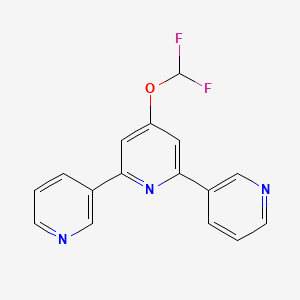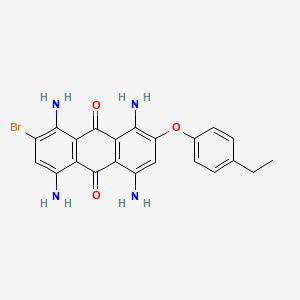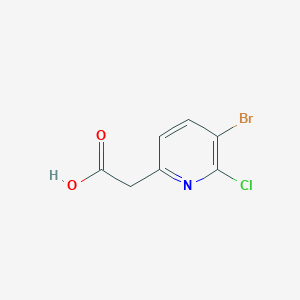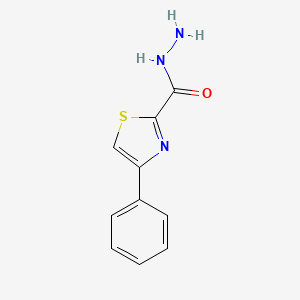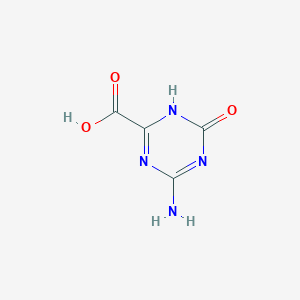
6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.
Aplicaciones Científicas De Investigación
6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exerting its antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine: A closely related compound with similar structural features.
4,6-Diamino-1,3,5-triazine-2-carboxylic acid: Another triazine derivative with two amino groups.
2,4-Diamino-6-oxo-1,3,5-triazine: A triazine compound with two amino groups and one oxo group.
Uniqueness: 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
42240-01-7 |
|---|---|
Fórmula molecular |
C4H4N4O3 |
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
4-amino-6-oxo-1H-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3/c5-3-6-1(2(9)10)7-4(11)8-3/h(H,9,10)(H3,5,6,7,8,11) |
Clave InChI |
OOQZQXLIGLORLI-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=O)N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
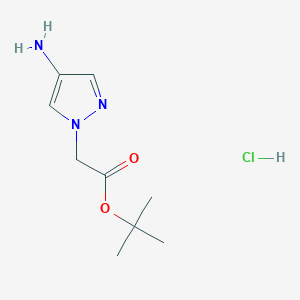
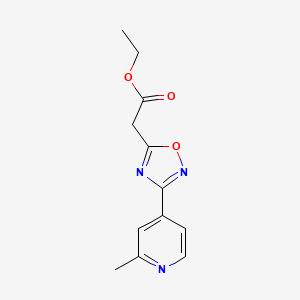
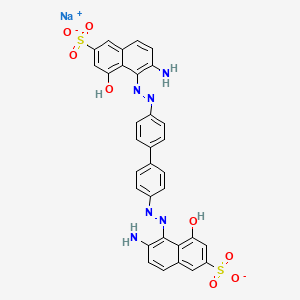

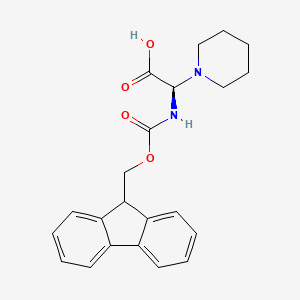
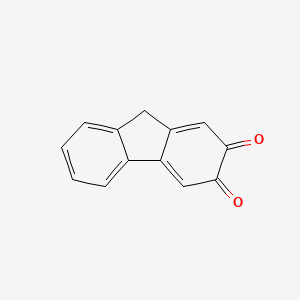
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
